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Compound of Interest

Compound Name: Pyrimidine-2,4,5-triamine

Cat. No.: B1267316 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for

Pyrimidine-2,4,5-triamine (C₄H₇N₅), a key heterocyclic compound with significant potential in

medicinal chemistry and drug development. This document summarizes known mass

spectrometry data and provides expected ranges for NMR and IR spectroscopy based on

analogous compounds, alongside detailed experimental protocols.

Molecular and Spectroscopic Overview
Pyrimidine-2,4,5-triamine is a substituted pyrimidine with a molecular weight of 125.13 g/mol .

[1] Its structure, featuring three amino groups on the pyrimidine core, gives rise to a distinct

spectroscopic signature. While a complete set of publicly available experimental spectra is

limited, this guide compiles the most relevant data to aid in the characterization and analysis of

this compound.

Table 1: Key Properties of Pyrimidine-2,4,5-triamine
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Property Value Reference

Molecular Formula C₄H₇N₅ [1]

IUPAC Name pyrimidine-2,4,5-triamine [1]

Molecular Weight 125.13 g/mol [1]

CAS Number 3546-50-7 [1]

InChIKey
CSNFMBGHUOSBFU-

UHFFFAOYSA-N
[1]

SMILES C1=C(C(=NC(=N1)N)N)N [1]

Spectroscopic Data
Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) data for Pyrimidine-2,4,5-triamine is available

through the NIST Mass Spectrometry Data Center. The data confirms the molecular weight of

the compound.

Table 2: Mass Spectrometry Data for Pyrimidine-2,4,5-triamine

Database Top Peak (m/z)
Second Highest
(m/z)

Third Highest (m/z)

NIST Main Library 125 28 56

NIST Replicate

Library
125 43 56

Data obtained from the NIST Mass Spectrometry Data Center as referenced in PubChem.[1]

The prominent peak at m/z 125 corresponds to the molecular ion [M]⁺•, confirming the

molecular weight of Pyrimidine-2,4,5-triamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Experimental ¹H and ¹³C NMR spectra for Pyrimidine-2,4,5-triamine are not readily available

in the public domain. However, based on the analysis of related pyrimidine derivatives, the

expected chemical shifts can be predicted. PubChem also indicates the existence of a ¹⁵N

NMR spectrum for this compound.[1]

Table 3: Predicted ¹H NMR Chemical Shifts for Pyrimidine-2,4,5-triamine

Proton
Predicted Chemical
Shift (ppm)

Multiplicity Notes

H-6 7.0 - 8.0 Singlet

The sole aromatic

proton on the

pyrimidine ring. Its

chemical shift will be

influenced by the

three amino

substituents.

-NH₂ (C2) 5.0 - 7.0 Broad Singlet

Chemical shift is

solvent-dependent

and protons are

exchangeable with

D₂O.

-NH₂ (C4) 5.0 - 7.0 Broad Singlet

Chemical shift is

solvent-dependent

and protons are

exchangeable with

D₂O.

-NH₂ (C5) 4.5 - 6.5 Broad Singlet

Likely to be the most

shielded of the amino

groups. Chemical shift

is solvent-dependent

and protons are

exchangeable with

D₂O.
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Table 4: Predicted ¹³C NMR Chemical Shifts for Pyrimidine-2,4,5-triamine

Carbon
Predicted Chemical Shift
(ppm)

Notes

C-2 155 - 165

Carbon attached to two

nitrogen atoms and an amino

group.

C-4 150 - 160

Carbon attached to two

nitrogen atoms and an amino

group.

C-5 100 - 115
Carbon attached to an amino

group and a carbon atom.

C-6 135 - 145
The only carbon atom bonded

to a hydrogen.

Note: These are predicted values and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy
Specific experimental IR data with peak assignments for Pyrimidine-2,4,5-triamine is not

available. However, the characteristic absorption bands for the functional groups present in the

molecule can be predicted.

Table 5: Predicted IR Absorption Bands for Pyrimidine-2,4,5-triamine

Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

3500 - 3300 Strong, Broad N-H Stretch Primary Amine (-NH₂)

3100 - 3000 Medium C-H Stretch Aromatic C-H

1650 - 1580 Strong C=C and C=N Stretch Pyrimidine Ring

1640 - 1560 Medium N-H Bend Primary Amine (-NH₂)

1350 - 1250 Medium C-N Stretch Aromatic Amine
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Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for

pyrimidine derivatives, which are applicable to Pyrimidine-2,4,5-triamine.

NMR Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent

(e.g., DMSO-d₆, CDCl₃, or D₂O).

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field NMR spectrometer.

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-64, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

Spectrometer: 400 MHz or higher field NMR spectrometer.

Pulse Program: Proton-decoupled ¹³C experiment.

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy
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Sample Preparation (ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact.

Data Acquisition (FT-IR):

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

Mode: Attenuated Total Reflectance (ATR).

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Mass Spectrometry
Sample Preparation (EI):

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or

dichloromethane).

Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet.

Data Acquisition (GC-MS):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Mass Range: m/z 20-300.

GC Column: A suitable capillary column (e.g., DB-5ms).

Temperature Program: A temperature gradient appropriate for the volatility of the compound.
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Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic characterization of a

synthesized compound like Pyrimidine-2,4,5-triamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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